molecular formula C15H15ClN2O2 B5258606 N-(2-chlorophenyl)-N'-(2-methoxybenzyl)urea

N-(2-chlorophenyl)-N'-(2-methoxybenzyl)urea

Cat. No.: B5258606
M. Wt: 290.74 g/mol
InChI Key: YSVGCXDNGNAASV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methoxybenzyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 2-chloroaniline with 2-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-N’-(2-methoxyphenyl)urea: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    N-(2-chlorophenyl)-N’-(2-hydroxybenzyl)urea: Contains a hydroxybenzyl group instead of a methoxybenzyl group.

    N-(2-chlorophenyl)-N’-(2-methylbenzyl)urea: Features a methylbenzyl group instead of a methoxybenzyl group.

Uniqueness: N-(2-chlorophenyl)-N’-(2-methoxybenzyl)urea is unique due to the presence of both a chlorophenyl and a methoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-14-9-5-2-6-11(14)10-17-15(19)18-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVGCXDNGNAASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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